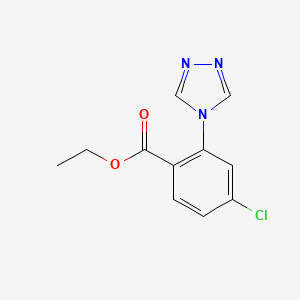
Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound with the molecular formula C11H10ClN3O2 It is a member of the benzoate ester family and contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild heating conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Oxidation and Reduction: Products may include various oxidation states of the triazole ring.
Hydrolysis: The major product is 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a tool for studying the interactions between triazole-containing compounds and biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ethyl ester group.
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both the ester and triazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-4-3-8(12)5-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |
Clé InChI |
RJPKQAKZWDMBQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


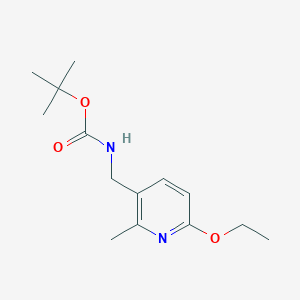

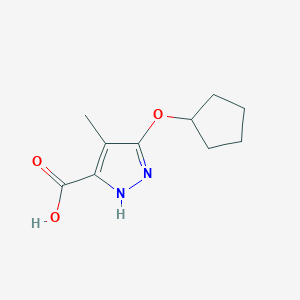


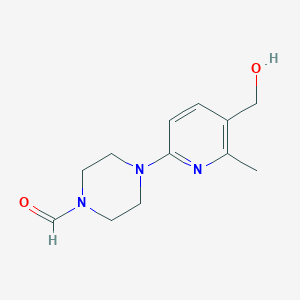
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
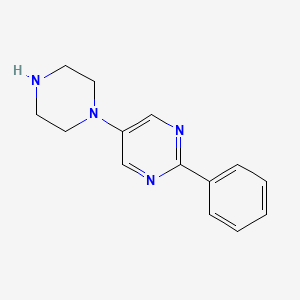
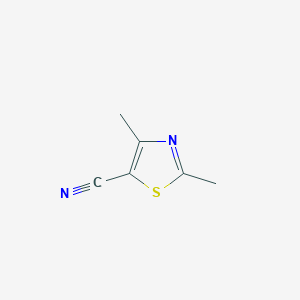
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)


![(R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11810051.png)

